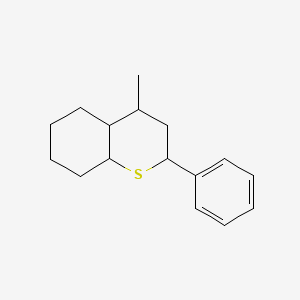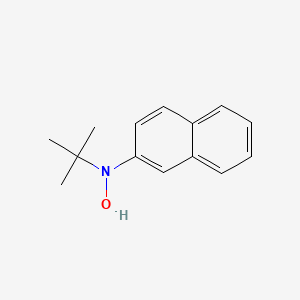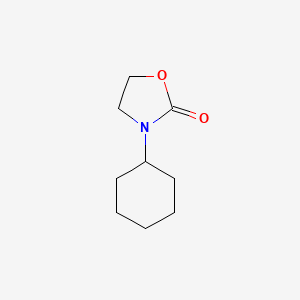
3-Cyclohexyl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexyl-1,3-oxazolidin-2-one is a heterocyclic organic compound featuring a five-membered ring with both nitrogen and oxygen atoms. This compound is part of the oxazolidinone class, which is known for its significant biological activities, particularly in the development of antibacterial agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-1,3-oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonates. One efficient method is the base-catalyzed cyclization of 1-alkylamino- and 1-arylamino-3-[2-(vinyloxy)ethoxy]propan-2-ols with dimethyl carbonate, yielding N-substituted oxazolidin-2-ones in high yields . Another approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods: Industrial production methods for oxazolidinones, including this compound, often utilize scalable and efficient synthetic routes. These methods may involve the use of microwave irradiation in a chemical paste medium, which enhances reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclohexyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted oxazolidinones.
Substitution: N-arylation reactions with aryl bromides or iodides are common, often catalyzed by palladium or copper.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and hypervalent iodine compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium or copper catalysts, along with appropriate ligands and bases, are employed.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
3-Cyclohexyl-1,3-oxazolidin-2-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Cyclohexyl-1,3-oxazolidin-2-one, particularly in its antibacterial role, involves the inhibition of protein synthesis. It targets the early stages of protein synthesis by binding to the ribosomal peptidyl transferase center, preventing the formation of the initiation complex . This action disrupts bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Linezolid: A well-known oxazolidinone used as an antibacterial agent.
Tedizolid: Another oxazolidinone with enhanced activity against resistant bacterial strains.
Contezolid: A newer oxazolidinone derivative under clinical investigation.
Uniqueness: 3-Cyclohexyl-1,3-oxazolidin-2-one is unique due to its specific cyclohexyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability and efficacy in various applications compared to other oxazolidinones .
Eigenschaften
CAS-Nummer |
55390-61-9 |
|---|---|
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
3-cyclohexyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H15NO2/c11-9-10(6-7-12-9)8-4-2-1-3-5-8/h8H,1-7H2 |
InChI-Schlüssel |
AYYGAWVEIGPHNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2CCOC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




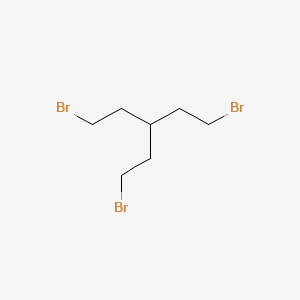

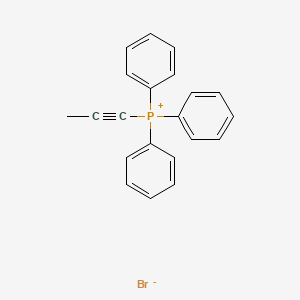


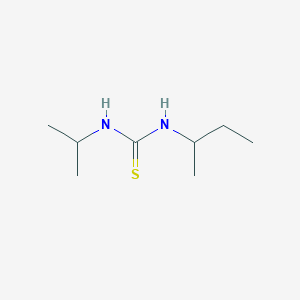
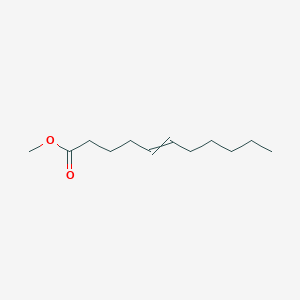

![Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14629021.png)

